9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one
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Overview
Description
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
9-Isobutyl-1-oxa-9-azaspiro[5
Mechanism of Action
The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition of its function can lead to the death of the bacterial cells. The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and preventing the bacterium from synthesizing essential components .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecan-4-one
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
Uniqueness
What sets 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one apart from similar compounds is its specific substitution pattern, which enhances its biological activity and makes it a more potent inhibitor of the MmpL3 protein. This unique feature makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C13H23NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11H,3-10H2,1-2H3 |
InChI Key |
NANCNSIWXYVJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2(CC1)CC(=O)CCO2 |
Origin of Product |
United States |
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